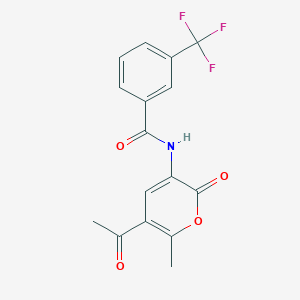

N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-3-(trifluoromethyl)benzenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-3-(trifluoromethyl)benzenecarboxamide involves multiple steps, including acetylation, methylation, and the introduction of a trifluoromethyl group. These processes typically employ reactions like Diels-Alder, amidation, and others tailored to introduce specific functional groups or modify the compound's structure for desired properties (Kondratov et al., 2015).

Molecular Structure Analysis

The molecular structure of similar compounds has been studied through crystallography, revealing insights into their supramolecular interactions, dimerization through hydrogen bonding, and the influence of substituents on their packing and stability (Kranjc et al., 2012). These studies help understand how modifications in the molecular structure can affect the compound's physical and chemical properties.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Crystal Structures : This study focused on the synthesis and crystal structures of related compounds, highlighting the formation of hydrogen-bonded dimers facilitated by interactions between amide and carbonyl moieties (Kranjc et al., 2012).

Diels–Alder Reaction for Trifluoromethyl-Containing Compounds : The Diels–Alder reactions with ethyl 3-benzamido-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate were explored, proving useful for preparing trifluoromethyl-containing aromatic compounds, including 3-aminobenzoic acid derivatives (Kondratov et al., 2015).

Biological and Pharmacological Applications

Unexpected Synthesis of Novel 2-Pyrone Derivatives : This study reported the synthesis of novel compounds, including N-(5-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-N-(2-acetamidophenyl)acetamide, and explored their crystal structures and interactions within tyrosine-protein kinase JAK2 (Sebhaoui et al., 2020).

Antimicrobial Activity of Pyranone Derivatives : The antimicrobial activities of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives were evaluated, with some compounds showing significant antibacterial and antifungal activities (Aytemir et al., 2003).

Chemical Transformations and Derivatives

Transformation with Hydrazines : This research involved transforming a 2H-Pyran-2-one derivative with various hydrazines, leading to the formation of N-[5-(1-hydrazonoethyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamides (Vranicar et al., 2003).

Synthesis in Ionic Liquid : A series of 3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-3-phenylpropanamide derivatives were synthesized in an ionic liquid, highlighting a green approach to the synthesis of kojic acid derivatives (Li et al., 2013).

properties

IUPAC Name |

N-(5-acetyl-6-methyl-2-oxopyran-3-yl)-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3NO4/c1-8(21)12-7-13(15(23)24-9(12)2)20-14(22)10-4-3-5-11(6-10)16(17,18)19/h3-7H,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIWAIRQAJJXHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)O1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(3,5-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2488400.png)

![N-(2-methoxy-1-methylethyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2488402.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide](/img/structure/B2488413.png)

![1-[2-(2-Chlorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2488414.png)

![1-[3-(Difluoromethoxy)benzoyl]piperazine hydrochloride](/img/structure/B2488417.png)

![N-(3'-acetyl-7-methyl-2-oxo-1-phenethyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2488422.png)